![molecular formula C28H29NO6 B2490851 Ethyl 5-hydroxy-4-[(4-methoxyphenyl)(morpholin-4-yl)methyl]-2-methylnaphtho[1,2-b]furan-3-carboxylate CAS No. 438485-31-5](/img/structure/B2490851.png)
Ethyl 5-hydroxy-4-[(4-methoxyphenyl)(morpholin-4-yl)methyl]-2-methylnaphtho[1,2-b]furan-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of complex molecules like Ethyl 5-hydroxy-4-[(4-methoxyphenyl)(morpholin-4-yl)methyl]-2-methylnaphtho[1,2-b]furan-3-carboxylate involves multi-step reactions, starting from basic naphtho and furan precursors. A relevant study discusses the synthetic pathways of closely related naphtho and furan derivatives through condensation, methylation, hydrolysis, and decarboxylation processes (Horii et al., 1962). Another approach utilizes a one-pot multicomponent reaction, showcasing the versatility of synthesis methods for such compounds (Suwito et al., 2017).
Molecular Structure Analysis
Molecular structure analysis involves spectroscopic and crystallographic techniques to confirm the chemical structure of synthesized compounds. Studies have demonstrated the structural confirmation of related compounds through FTIR, HRESI-MS, and NMR techniques, providing a detailed understanding of their molecular configurations (Suwito et al., 2017).
Chemical Reactions and Properties
The chemical reactivity of furan and naphtho derivatives encompasses a range of reactions, including electrophilic substitutions, cycloadditions, and rearrangements. For instance, thermolysis reactions have been employed to achieve novel rearrangements, leading to the synthesis of complex structures (Gillespie et al., 1979).
Physical Properties Analysis
The physical properties of such compounds, including melting points, boiling points, solubility, and crystalline structure, are influenced by their molecular structures. X-ray crystallography has been a pivotal method for elucidating the crystal and molecular structures, shedding light on the stability and packing of these molecules in the solid state (Yeong et al., 2018).
Chemical Properties Analysis
Chemical properties such as reactivity towards acids, bases, oxidizing agents, and reducing agents define the versatility and application range of these compounds. The synthesis and reactions of derivatives, showcasing their stability under various conditions, highlight the potential chemical versatility of the compound under study (Pevzner et al., 2007).
Scientific Research Applications
Synthesis and Chemical Properties
Research on compounds structurally related to ethyl 5-hydroxy-4-[(4-methoxyphenyl)(morpholin-4-yl)methyl]-2-methylnaphtho[1,2-b]furan-3-carboxylate has focused on synthetic methodologies and the exploration of chemical properties. The synthesis of similar naphtho furan derivatives involves condensation, methylation, and decarboxylation reactions. These synthetic pathways are fundamental in creating novel compounds with potential bioactive properties (Z. Horii et al., 1962). Additionally, the manipulation of naphtho furan structures has been explored to synthesize azuleno[1,2-b]pyrrole and azuleno[1,2-b]furan, demonstrating the versatility of these frameworks in organic synthesis (K. Fujimori et al., 1986).
Biological Activity Studies
Investigations into the biological activities of compounds related to this compound have been conducted. For instance, the study of furan-2-carboxylic acids from the roots of Nicotiana tabacum revealed anti-tobacco mosaic virus and cytotoxic activities, suggesting that similar furan derivatives might have potential as bioactive agents (Yu-Ping Wu et al., 2018). Moreover, the synthesis and biological activity studies of methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives have shown cytotoxicity against cancer cell lines, highlighting the therapeutic potential of furan derivatives (W. Phutdhawong et al., 2019).
Pharmacological Applications
The exploration of pharmacological applications has included the synthesis of novel naphtho(2,1-b)furo-5H-(3,2-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-5-ones, which were evaluated for antimicrobial activity. Such studies are crucial for developing new therapeutic agents based on furan derivatives (K. Ravindra et al., 2008). Additionally, compounds like (E)-2-(2-morpholinocarbo-1-methylvinyl)-7-ethoxycarbopropoxybenzo[b]furan have been prepared and evaluated for their antagonistic activity against leukotriene B4 receptors, indicating potential anti-inflammatory applications (Kumiko Ando et al., 2004).
Mechanism of Action
Target of Action
The compound contains an indole nucleus, which is a prevalent moiety in many bioactive compounds . Compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
The exact mode of action would depend on the specific targets this compound interacts with. Generally, compounds with an indole nucleus can cause changes in cellular function by binding to and modulating the activity of their target proteins .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Indole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given the wide range of activities associated with indole derivatives , the effects could be quite diverse.
properties
IUPAC Name |
ethyl 5-hydroxy-4-[(4-methoxyphenyl)-morpholin-4-ylmethyl]-2-methylbenzo[g][1]benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29NO6/c1-4-34-28(31)22-17(2)35-27-21-8-6-5-7-20(21)26(30)24(23(22)27)25(29-13-15-33-16-14-29)18-9-11-19(32-3)12-10-18/h5-12,25,30H,4,13-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCFGEGUTUOYCPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C(=C(C3=CC=CC=C32)O)C(C4=CC=C(C=C4)OC)N5CCOCC5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

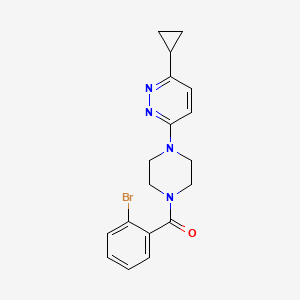
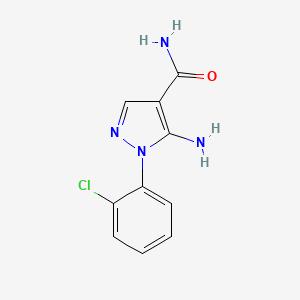

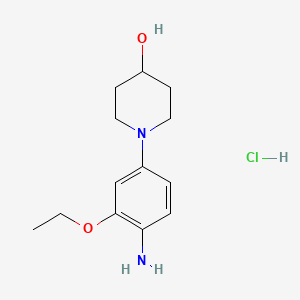
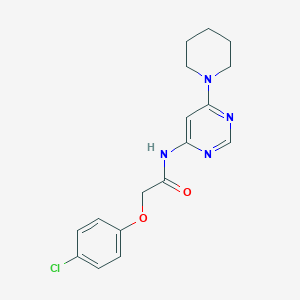
![N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-2,2-diphenylacetamide](/img/structure/B2490775.png)
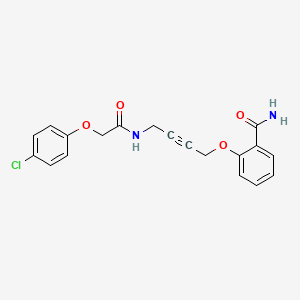
![N-[[1-[2-(Tert-butylamino)-2-oxoethyl]piperidin-4-yl]methyl]prop-2-enamide](/img/structure/B2490778.png)

![2-[Cyclopropylmethyl-[2-methoxy-1-(5-methylfuran-2-yl)ethyl]amino]ethanesulfonyl fluoride](/img/structure/B2490781.png)
![N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2490782.png)
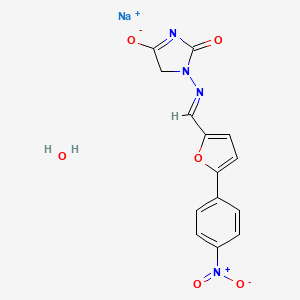
![[6-(Difluoromethyl)pyridin-3-YL]methanamine](/img/structure/B2490784.png)
![Methyl 1'-methyl-5-nitro-2-oxo-1,2-dihydrospiro[indole-3,2'-pyrrolidine]-4'-carboxylate](/img/structure/B2490790.png)